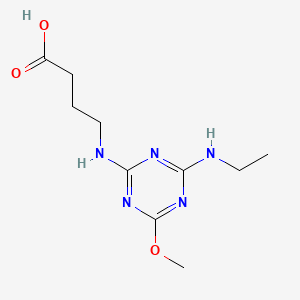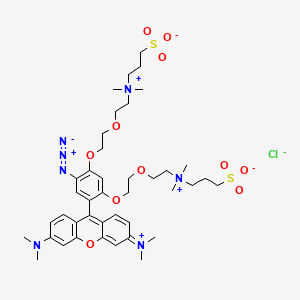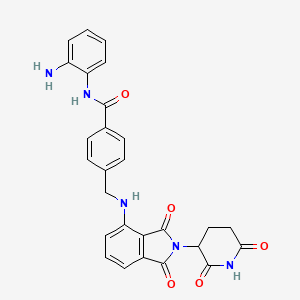
Psar18-cooh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Psar18-cooh: is a derivative of polysarcosine, a highly hydrophilic, biodegradable, non-immunogenic, and water-soluble polymer. This compound has been employed in several delivery systems for drugs or diagnostics . The molecular formula of this compound is C56H94N18O20, and it has a molecular weight of 1339.45 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Psar18-cooh is synthesized from polysarcosine, a polymer derived from sarcosine. The reaction conditions typically involve the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require specific temperature and pH conditions to ensure the successful attachment of the carboxyl group .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the polymerization of sarcosine monomers in a controlled environment to achieve the desired polymer length and functionality. The final product is purified and characterized to ensure its quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: : Psar18-cooh undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form different derivatives.
Reduction: The carboxyl group can be reduced to an alcohol group.
Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Ester or amide derivatives of this compound.
Applications De Recherche Scientifique
Psar18-cooh has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various polymers and materials.
Biology: Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of biodegradable plastics and coatings
Mécanisme D'action
The mechanism of action of Psar18-cooh involves its interaction with biological molecules and systems. The carboxyl group at the terminal end of the polymer chain allows for the attachment of various functional groups, enabling the compound to interact with specific molecular targets. The hydrophilic nature of this compound enhances its solubility and biocompatibility, making it suitable for use in drug delivery systems and other biomedical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polysarcosine: The parent polymer of Psar18-cooh, known for its hydrophilic and biodegradable properties.
Polyethylene glycol (PEG): Another hydrophilic polymer used in drug delivery systems.
Polyvinyl alcohol (PVA): A water-soluble polymer with applications in various industries.
Uniqueness of this compound: : this compound stands out due to its specific functionalization with a carboxyl group, which enhances its reactivity and allows for the attachment of various functional groups. This makes it highly versatile for use in different scientific and industrial applications .
Propriétés
Formule moléculaire |
C56H94N18O20 |
|---|---|
Poids moléculaire |
1339.5 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C56H94N18O20/c1-38(75)57(2)20-39(76)58(3)21-40(77)59(4)22-41(78)60(5)23-42(79)61(6)24-43(80)62(7)25-44(81)63(8)26-45(82)64(9)27-46(83)65(10)28-47(84)66(11)29-48(85)67(12)30-49(86)68(13)31-50(87)69(14)32-51(88)70(15)33-52(89)71(16)34-53(90)72(17)35-54(91)73(18)36-55(92)74(19)37-56(93)94/h20-37H2,1-19H3,(H,93,94) |
Clé InChI |
JIEODKKMWFZWII-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(5-Bromopyrazin-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B12373710.png)
![1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12373716.png)




![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)

![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)


![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
